Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate
Description
Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate (CAS 1309595-29-6) is a potassium salt of a multifunctional organic ligand. Its structure features a central ethylenediamine backbone modified with carboxymethyl groups, a trihydroxysilylpropyl moiety, and an acetate group. The trihydroxysilylpropyl group may enhance adhesion to silica-based surfaces, while the carboxymethyl groups enable metal ion coordination .
Properties
Molecular Formula |
C11H21K3N2O9Si+2 |
|---|---|
Molecular Weight |
470.67 g/mol |
IUPAC Name |
tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate |
InChI |
InChI=1S/C11H22N2O9Si.3K/c14-9(15)6-12(2-1-5-23(20,21)22)3-4-13(7-10(16)17)8-11(18)19;;;/h20-22H,1-8H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-1 |
InChI Key |
WYXIHHXXHSHXJL-UHFFFAOYSA-M |
Canonical SMILES |
C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-])C[Si](O)(O)O.[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the tripotassium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then dried and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate primarily undergoes chelation reactions. It can form stable complexes with metal ions such as calcium, magnesium, and iron. These reactions are crucial in various applications, including water treatment and biochemical assays .
Common Reagents and Conditions
The compound reacts with metal ions in aqueous solutions, often in the presence of a buffer to maintain the pH. Common reagents include metal salts like calcium chloride, magnesium sulfate, and ferric chloride. The reactions are typically carried out at room temperature .
Major Products Formed
The major products of these reactions are metal-chelate complexes, which are stable and soluble in water. These complexes are used in various applications, including as additives in detergents and as stabilizers in biochemical assays .
Scientific Research Applications
Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects through chelation, where it binds to metal ions via its carboxylate and amine groups. This binding forms stable, water-soluble complexes that can be easily removed from solutions. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs primarily differ in the metal ion or substituents. Below is a detailed comparison with the most relevant analog identified in the evidence:
Cerium Analog: 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate, Cerium
- CAS Number : 15158-67-5 .
- Key Differences: Metal Ion: The cerium analog replaces potassium with cerium, likely in a +3 or +4 oxidation state. Cerium’s redox-active nature may confer catalytic or luminescent properties, unlike the inert potassium ion. Solubility: Tripotassium salts are typically water-soluble due to the high solubility of K⁺ ions. Applications: The tripotassium compound may serve in detergents or biomedical applications (e.g., MRI contrast agents), while cerium analogs are used in catalysis, glass polishing, or as dopants in materials science .
Other Structural Analogs
- EDTA Derivatives: Ethylenediaminetetraacetic acid (EDTA) shares the bis(carboxymethyl)amino motif but lacks the trihydroxysilylpropyl group. EDTA’s metal chelates (e.g., Na₂EDTA) are widely used in industrial and laboratory settings, but the silyl group in the target compound may enable unique interfacial interactions.
- Silane-Modified Chelators: Compounds like (3-aminopropyl)triethoxysilane (APTES) contain trihydroxysilyl groups but lack the carboxylate-rich structure, limiting their metal-binding capacity.
Comparative Data Table
Research Findings and Implications
- Tripotassium Compound: The trihydroxysilylpropyl group may enable adhesion to silica surfaces, making it suitable for functionalizing nanoparticles or coatings. Its potassium ions enhance solubility, favoring use in aqueous systems .
- Cerium Analog: Cerium’s redox activity (e.g., Ce³⁺ ↔ Ce⁴⁺) suggests utility in oxidation-reduction reactions, such as catalytic converters or wastewater treatment.
Biological Activity
Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate, commonly referred to as Tripotassium HEDTA, is a complex organic compound notable for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Tripotassium HEDTA has a molecular formula of C10H15K3N2O7 and features a tripotassium cation along with a polycarboxylic acid structure. The compound contains functional groups that facilitate chelation and interaction with various biological molecules, enhancing its biological activity.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | C10H15K3N2O7 |
| Molecular Weight | 358.52 g/mol |
| Functional Groups | Carboxyl, Amino, Hydroxyl |
The biological activity of Tripotassium HEDTA can be attributed to several mechanisms:
- Chelation Properties : The compound effectively chelates metal ions, which can influence various biochemical pathways.
- Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress.
- Cell Signaling Modulation : Tripotassium HEDTA may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Therapeutic Applications
Research indicates that Tripotassium HEDTA has potential applications in various fields:
- Pharmaceuticals : It may be used as a stabilizing agent in drug formulations due to its chelating ability.
- Agriculture : The compound has been investigated for its role in enhancing nutrient availability in soil, thereby improving plant growth.
- Cosmetics : Its antioxidant properties make it a candidate for inclusion in skincare products.
Study 1: Antioxidant Activity
A study published in Journal of Agricultural and Food Chemistry demonstrated that Tripotassium HEDTA significantly reduced oxidative stress markers in vitro. The findings indicated a dose-dependent relationship between the concentration of the compound and the level of oxidative stress reduction.
Study 2: Chelation Properties
Research conducted by the European Chemicals Agency (ECHA) highlighted the chelation efficiency of Tripotassium HEDTA with various metal ions. The study found that the compound effectively binds to iron and copper ions, which are critical for numerous biological processes.
Study 3: Agricultural Applications
A field trial reported in Plant Nutrition showed that the application of Tripotassium HEDTA improved the bioavailability of micronutrients in soil. Crops treated with the compound exhibited enhanced growth rates and yields compared to untreated controls.
Table 1: Summary of Biological Activities
Table 2: Potential Applications
| Application Area | Potential Benefits |
|---|---|
| Pharmaceuticals | Stabilizing agent for drug formulations |
| Agriculture | Improved nutrient uptake in crops |
| Cosmetics | Antioxidant protection for skin products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
